REACTION_CXSMILES
|
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[CH3:13][O:14][C:15](Cl)=[O:16]>>[CH3:13][O:14][C:15]([N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6])=[O:16] |f:0.1,^1:11|
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for a period of approximately 31/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Upon completion of refluxing
|
Type
|
TEMPERATURE
|
Details
|
the reaction mediuim is cooled
|
Type
|
FILTRATION
|
Details
|
filtered, with insolubles
|
Type
|
CUSTOM
|
Details
|
being removed continuously by treatment with hot acteone until only potassium chloride
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)N1C(C=2C(C1=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |